sodium;4-aminobenzoate

Description

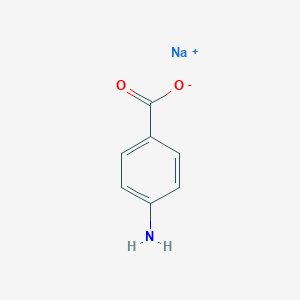

Sodium 4-aminobenzoate (C₇H₆NNaO₂) is the sodium salt of 4-aminobenzoic acid (PABA). It is synthesized via neutralization of 4-aminobenzoic acid with sodium hydroxide, yielding a water-soluble compound. This salt is widely used as a precursor in pharmaceutical synthesis, particularly in the production of local anesthetics like procaine and tetracaine . Its structure features a benzene ring substituted with an amino (-NH₂) group at the para position and a carboxylate (-COO⁻Na⁺) group, enabling diverse reactivity in organic and biochemical contexts.

Key applications include:

Properties

IUPAC Name |

sodium;4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETSAYZRDCRPJY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Process

The catalytic hydrogenation of 4-nitrobenzoic acid to 4-aminobenzoic acid is a widely adopted industrial method. This two-step process involves:

-

Formation of the Sodium Salt Intermediate : 4-Nitrobenzoic acid is first converted to its sodium salt using sodium hydroxide in aqueous solution. This step enhances solubility and facilitates subsequent hydrogenation.

-

Hydrogenation Reduction : The sodium salt undergoes hydrogenation in the presence of a palladium-on-carbon (Pd/C) catalyst under controlled conditions (1–2 MPa H₂, 60–70°C). The nitro group (-NO₂) is reduced to an amino group (-NH₂), yielding sodium 4-aminobenzoate.

Optimization and Yield

Key parameters influencing yield and purity include:

-

Catalyst Loading : A 5% Pd/C catalyst achieves >95% conversion efficiency.

-

Temperature and Pressure : Operating at 60–70°C and 1–2 MPa minimizes side reactions such as over-reduction or decomposition.

-

Reaction Time : Completion typically occurs within 2 hours, as indicated by stabilization of hydrogen pressure.

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst (Pd/C) | 5 wt% | 95–98 | >99 |

| Temperature | 60–70°C | 95 | 99 |

| Hydrogen Pressure | 1–2 MPa | 97 | 99 |

This method is favored for its scalability and high purity, though the use of pressurized hydrogen necessitates specialized equipment.

Biological Synthesis via Enzymatic Reduction

Microbial and Enzymatic Pathways

Biological methods leverage microbial enzymes to reduce nitro precursors under mild conditions. For example, Pseudomonas species express nitroreductases capable of converting 4-nitrobenzoic acid to 4-aminobenzoic acid in aqueous media. The process occurs in two stages:

Advantages and Limitations

-

Sustainability : Operates at ambient temperature and pressure, reducing energy consumption.

-

Yield Challenges : Enzymatic methods often yield 70–80% due to competing side reactions or enzyme inhibition by products.

| Organism | Substrate | Yield (%) | Conditions |

|---|---|---|---|

| Pseudomonas putida | 4-Nitrobenzoic acid | 78 | pH 7.0, 25°C |

| Escherichia coli | 4-Nitrobenzoic acid | 65 | pH 6.5, 30°C |

While environmentally benign, this method requires costly enzyme purification and strict anaerobic conditions to prevent oxidative degradation.

Hofmann Rearrangement of Phthalic Acid Derivatives

Synthetic Route

The Hofmann rearrangement offers an alternative pathway that circumvents nitro intermediates. Developed in recent patents, this method involves:

-

Hydroxamic Acid Formation : 1,4-Phthalic acid monoesters react with hydroxylamine to form 4-carboxybenzoyl hydroxamic acid salts.

-

Thermal Rearrangement : Heating the hydroxamic acid salt induces a Hofmann rearrangement, producing 4-aminobenzoic acid via an isocyanate intermediate.

-

Salt Formation : The acid is neutralized with sodium hydroxide to yield sodium 4-aminobenzoate.

Process Efficiency

-

Reaction Conditions : Rearrangement at 100–160°C in aqueous acetonitrile achieves 85–90% yield.

-

Purity : The absence of nitro precursors eliminates contamination risks, yielding >98% pure product.

| Step | Reagent/Condition | Yield (%) |

|---|---|---|

| Hydroxamic Acid | NH₂OH, KOH, 55°C | 97 |

| Rearrangement | 110°C, 2 h | 89.8 |

| Neutralization | NaOH, RT | Quantitative |

This method is notable for avoiding hazardous nitration steps, though it requires precise control over reaction stoichiometry.

Comparative Analysis of Preparation Methods

Industrial Applicability

-

Catalytic Hydrogenation : Best suited for large-scale production due to high throughput and established protocols.

-

Biological Synthesis : Ideal for niche applications requiring green chemistry, albeit with lower yields.

-

Hofmann Rearrangement : Emerges as a safer alternative with competitive yields, though scalability remains untested.

Purification and Characterization

Crystallization Techniques

Sodium 4-aminobenzoate is purified via recrystallization from ethanol-water mixtures, achieving >99% purity. Key characterization data include:

Chemical Reactions Analysis

Types of Reactions

sodium;4-aminobenzoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different reactivity.

Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

The chemical reactions involving this compound typically require specific reagents and conditions. For example:

Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are often carried out under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions may require anhydrous conditions to prevent side reactions.

Substitution Reactions: Halogenating agents, nucleophiles, and electrophiles are often used in substitution reactions. The reaction conditions may vary depending on the specific substitution reaction being performed.

Major Products Formed

The major products formed from the chemical reactions of this compound depend on the type of reaction and the reagents used. For example:

Oxidation Reactions: The products may include oxidized derivatives of this compound with different functional groups.

Reduction Reactions: The products may include reduced forms of this compound with altered chemical properties.

Substitution Reactions: The products may include substituted derivatives of this compound with new functional groups or atoms.

Scientific Research Applications

Treatment of Fibrotic Skin Disorders

Sodium 4-aminobenzoate is primarily utilized in the treatment of fibrotic skin disorders such as Peyronie's disease and scleroderma. It acts as a therapeutic agent by inhibiting collagen synthesis, which is crucial in managing these conditions.

Clinical Studies

- A study involving patients with Peyronie's disease reported that doses of 3 grams taken four times daily led to significant improvements in penile curvature and pain reduction .

- In another clinical trial, sodium 4-aminobenzoate demonstrated efficacy in treating pemphigus vulgaris when administered alongside prednisolone .

Antimicrobial Properties

Research has indicated that derivatives of 4-aminobenzoic acid exhibit antimicrobial activity. A study combined PABA with various aromatic aldehydes to create Schiff bases, which showed potential as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Sunscreen Agent

Historically, PABA was a common ingredient in sunscreen formulations due to its UV-absorbing properties. However, it has been associated with allergic reactions and is less frequently used today .

Vitamin-like Activity

While not essential for humans, PABA is considered a vitamin-like compound for certain bacteria and fungi, where it serves as a precursor in folate biosynthesis. Its role in microbial metabolism makes it relevant in studies concerning gut health and microbiome interactions .

Biodegradation Studies

Sodium 4-aminobenzoate has been studied for its role in biodegradation processes. Certain bacterial strains, such as Burkholderia cepacia and Ralstonia paucula, can utilize 4-aminobenzoate as a carbon source, indicating its potential for bioremediation efforts in contaminated environments .

Table: Biodegradation Pathways

| Bacterial Strain | Substrate Utilized | By-products |

|---|---|---|

| Burkholderia cepacia | 4-aminobenzoate | Protocatechuate |

| Ralstonia paucula | 4-nitrobenzoate | Hydroxylaminobenzoate |

Enzyme Activity

Sodium 4-aminobenzoate is involved in enzymatic reactions, particularly through the enzyme 4-aminobenzoate hydroxylase found in Agaricus bisporus (common mushroom). This enzyme catalyzes the conversion of PABA into 4-hydroxyaniline, which has implications for understanding metabolic pathways in fungi .

Enzymatic Reaction Table

| Substrate | Enzyme | Product |

|---|---|---|

| 4-Aminobenzoate | 4-Aminobenzoate Hydroxylase | 4-Hydroxyaniline + CO2 |

Mechanism of Action

The mechanism of action of sodium;4-aminobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to changes in their activity. These interactions can result in various biological effects, such as modulation of signaling pathways, alteration of gene expression, and changes in cellular function. The specific molecular targets and pathways involved in the mechanism of action of this compound depend on its chemical structure and properties.

Comparison with Similar Compounds

Sodium 4-Aminobenzoate vs. Alkyl 4-Aminobenzoate Esters

Alkyl esters of 4-aminobenzoate (e.g., ethyl, methyl, butyl) differ in solubility and pharmacological activity due to esterification of the carboxylate group:

Key Findings :

Sodium 4-Aminobenzoate vs. 4-Nitrobenzoate and 4-Hydroxybenzoate

Substituent groups (-NH₂, -NO₂, -OH) significantly alter chemical behavior and environmental impact:

Key Findings :

- Burkholderia cepacia PB4 degrades 4-nitrobenzoate and 4-aminobenzoate simultaneously via cross-induction, avoiding diauxic growth .

- 4-Aminobenzoate inhibits 4-nitrobenzoate degradation in Ralstonia paucula SB4, highlighting strain-specific regulatory mechanisms .

Pharmacological Comparison with Procaine and Tetracaine

Sodium 4-aminobenzoate serves as a precursor, while its ester derivatives exhibit direct anesthetic activity:

Key Findings :

- Hybrid molecules combining 4-aminobenzoate esters with dihydropyridine fragments show superior analgesic activity to metamizole sodium in preclinical models .

Structural and Crystallographic Insights

- Polymorphism: Methyl 4-aminobenzoate exhibits stacking patterns similar to dimethyl terephthalate, with H-bonding networks influencing crystal stability .

- Salt vs. Ester : Sodium salts form ionic lattices with high melting points, while esters adopt layered structures stabilized by van der Waals interactions .

Environmental and Industrial Implications

- Bioremediation: Sodium 4-aminobenzoate and 4-nitrobenzoate co-degradation by B. cepacia PB4 enables efficient site decontamination .

- Industrial Use: Butyl 4-aminobenzoate is a key intermediate in dye synthesis, leveraging its reactivity in amidation and esterification .

Q & A

Q. What are the standard protocols for synthesizing sodium 4-aminobenzoate, and how are intermediates characterized?

Sodium 4-aminobenzoate is typically synthesized via nucleophilic substitution. A common method involves reacting benzoyl chloride with sodium 4-aminobenzoate in aqueous solution under controlled stirring to form mixed anhydrides, followed by purification via crystallization . Characterization employs 1H NMR (chemical shifts at 7.8–8.2 ppm for aromatic protons) and elemental analysis (C, H, N percentages) to confirm purity . For intermediates, UV-Vis spectroscopy (e.g., absorbance peaks at 250–300 nm) and melting point analysis (uncorrected Büchi apparatus) are used .

Q. How is sodium 4-aminobenzoate structurally validated in crystallographic studies?

X-ray crystallography using SHELXL (for refinement) and ORTEP-3 (for graphical representation) is standard. SHELXL refines atomic coordinates and thermal parameters against high-resolution data, while ORTEP-3 generates 3D models to visualize bond angles and torsion angles . Raw crystallographic data (e.g., unit cell parameters) should be archived in appendices to ensure reproducibility .

Q. What safety protocols are critical when handling sodium 4-aminobenzoate in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .

- Waste management : Segregate waste for professional disposal to prevent environmental contamination (e.g., via certified biohazard contractors) .

- First aid : Immediate rinsing with water for skin contact and medical consultation for ingestion .

Q. Which analytical methods are optimal for quantifying sodium 4-aminobenzoate in biological matrices?

UPLC-DAD (ultra-performance liquid chromatography with diode array detection) is preferred. Use a C18 column with mobile phases like methanol-phosphate buffer (pH 6.5). Calibrate with standards (e.g., ethyl 4-aminobenzoate) and validate recovery rates (≥95%) via spiked samples . For trace analysis, SPE (solid-phase extraction) with C18 cartridges minimizes matrix interference .

Q. How is sodium 4-aminobenzoate integrated into microbial metabolic models?

In Penicillium chrysogenum models, sodium 4-aminobenzoate is designated an essential nutrient for folate biosynthesis. Uptake kinetics are modeled using constraint-based methods (e.g., RAVEN Toolbox), with flux balance analysis (FBA) to predict growth under varying substrate concentrations .

Advanced Research Questions

Q. How do kinetic parameters of aminobenzoate phosphoribosyltransferase vary between substrates like 4-aminobenzoate and 4-hydroxybenzoate?

Enzyme kinetics follow an ordered Bi-Ter mechanism : PRPP binds first, followed by 4-aminobenzoate. For Methanocaldococcus jannaschii, KM values differ significantly (KMPRPP = 1.5 mM vs. KM4-aminobenzoate = 0.15 mM), indicating higher substrate affinity for 4-aminobenzoate . Competitive inhibition assays (e.g., CO2 release monitoring) and stopped-flow spectroscopy (ka = 0.23 s<sup>-1</sup>) resolve mechanistic discrepancies between substrates .

Q. What experimental approaches resolve contradictions in substrate specificity for aromatic hydroxylases?

For enzymes like 4-hydroxybenzoate 1-hydroxylase, substrate specificity is tested via dianionic analogs (e.g., tetrafluoro-4-hydroxybenzoate) and kinetic profiling. UV-Vis assays (absorbance at 340 nm for FAD reduction) and molecular docking (e.g., AutoDock Vina) differentiate binding affinities. No correlation between substrate molecular orbitals and conversion rates has been observed, suggesting steric/electrostatic factors dominate .

Q. How do enzymes stabilize charge during phosphoribosyltransferase-catalyzed reactions with carboxylated substrates?

The challenge lies in stabilizing a ribooxocarbenium ion while accommodating the substrate’s carboxylate group. Computational studies (DFT or QM/MM simulations) propose electrostatic shielding via positively charged residues (e.g., arginine). Experimental validation involves mutagenesis (e.g., R→K substitutions) and measuring activity loss via HPLC .

Q. What methodologies ensure reproducibility in sodium 4-aminobenzoate-dependent metabolic flux analyses?

- Minimal media design : Restrict uptake to glucose, NH3, and essential cofactors (e.g., folate, biotin) to isolate 4-aminobenzoate’s role .

- 13C isotopic tracing : Track label incorporation into folate derivatives via LC-MS .

- Robustness testing : Perturbation analysis (e.g., knockout of pabA/B genes) validates pathway dependencies .

Q. How do spectroscopic properties of sodium 4-aminobenzoate derivatives inform material design?

Derivatives like 4-amino-1,8-naphthalimide are synthesized via anhydride coupling. Fluorescence spectra (λem = 450–550 nm) and quantum yield calculations (using quinine sulfate as a standard) guide applications in bioimaging. Solvatochromic shifts in acetonitrile vs. water reveal polarity-dependent emission .

Methodological Notes

- Data Contradictions : Address discrepancies in substrate specificity (e.g., 4-aminobenzoate vs. 4-hydroxybenzoate) via comparative kinetics and structural modeling .

- Reproducibility : Archive raw crystallographic data (e.g., .cif files) and NMR spectra (FID files) in supplementary materials .

- Ethical Reporting : Follow IOM guidelines for transparent methodology and bias assessment in studies involving biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.